molecular formula C14H16N2O2 B1517838 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1154571-03-5

2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No. B1517838
CAS RN: 1154571-03-5
M. Wt: 244.29 g/mol
InChI Key: KTFPWRGUBKCAEK-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione” is a spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . The shared atom is called the spiro atom, usually a quaternary carbon. In this case, the compound has a spiro[4.4]nonane core with an aminophenyl group and a dione group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[4.4]nonane core, with an aminophenyl group and a dione group attached to it . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aminophenyl and dione groups. The amino group could potentially undergo reactions such as acylation or alkylation, while the dione group could participate in reactions such as reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of N-phenylamino and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione has been explored for their physicochemical and pharmacological properties. These studies have led to the identification of compounds with significant anticonvulsant properties, with some showing promising activity in models of epilepsy. The synthesis techniques also include various modifications to enhance the biological activity of these compounds through the manipulation of their physicochemical properties (Kamiński, Obniska, & Dybała, 2008).

Anticonvulsant Activity

A major focus of research on this compound and its derivatives is their anticonvulsant activity. Various studies have shown that specific derivatives possess potent anticonvulsant effects in preclinical models, suggesting potential therapeutic applications for epilepsy and seizure disorders. The mechanism of action for these effects has been partly attributed to the modulation of GABA(A) receptors, a key pathway in the regulation of seizure activity (Obniska et al., 2005).

Neuropharmacological Properties

The exploration of 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione derivatives has extended into the investigation of their neuropharmacological properties, including their potential effects on adrenoceptors and serotonin receptors. This research has implications for understanding how these compounds could influence neurological function and potentially serve as leads for the development of new treatments for neurological disorders (Goetz et al., 1995).

Chemical Synthesis Innovations

Research has also focused on the chemical synthesis of the compound and its derivatives, including innovative methods for creating spiro and azaspiro structures. These synthetic approaches are crucial for the development of novel compounds with potential pharmacological applications. One-pot synthesis techniques and the exploration of novel reaction conditions have been reported, demonstrating the versatility of this compound as a scaffold for further chemical innovation (Huynh, Nguyen, & Nishino, 2017).

Safety and Hazards

Without specific safety data for this compound, general safety precautions should be taken when handling it. This includes avoiding inhalation or contact with skin or eyes, and using it only in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activities, and developing methods for its large-scale synthesis .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to be antagonists of integrin α l β 2 , which plays an important role in the delivery of leukocytes to the site of inflammation . They have also been found to inhibit matrix metalloproteinases , which are significant in the uncontrolled division of connective tissue and collagen .

Mode of Action

The exact mode of action of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may interact with its targets to induce biochemical changes.

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-Aminophenyl)-2-azaspiro[4The inhibition of matrix metalloproteinases suggests that it may affect pathways related to the division of connective tissue and collagen .

Result of Action

The molecular and cellular effects of 2-(3-Aminophenyl)-2-azaspiro[4Similar compounds have shown promising application as antiproliferative, cytotoxic, and anticancer agents . This suggests that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may have similar effects.

properties

IUPAC Name

2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-4-3-5-11(8-10)16-12(17)9-14(13(16)18)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFPWRGUBKCAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione

CAS RN

1154571-03-5
Record name 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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